1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound with a unique structure that includes a dihydroxyphenyl group and a tetrazole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of 3,5-dihydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using sodium nitrite in the presence of acetic acid to yield the desired tetrazole-thione compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the tetrazole-thione moiety to a tetrazole-thiol.
Substitution: The hydroxyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrazole-thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The tetrazole-thione moiety can interact with metal ions, potentially inhibiting metalloproteinases and other enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl acetate: A long-chain fatty alcohol with similar dihydroxyphenyl groups.
3,5-Dihydroxyphenylacetic acid: A phenylacetic acid derivative with dihydroxyphenyl groups.
3,5-Dihydroxyphenylglycine: An amino acid derivative with dihydroxyphenyl groups.
Uniqueness
1-(3,5-Dihydroxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione is unique due to the presence of both dihydroxyphenyl and tetrazole-thione moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
127697-22-7 |
---|---|
Molecular Formula |
C7H6N4O2S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H6N4O2S/c12-5-1-4(2-6(13)3-5)11-7(14)8-9-10-11/h1-3,12-13H,(H,8,10,14) |
InChI Key |
GBKHEPYAGYSTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)N2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.